(R)-Apomorphine-d3 Hydrochloride
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Overview
Description
®-Apomorphine-d3 Hydrochloride is a deuterated form of apomorphine hydrochloride, a non-selective dopamine receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of apomorphine, particularly in the context of Parkinson’s disease and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Apomorphine-d3 Hydrochloride involves the deuteration of apomorphine. The process typically starts with the precursor compound, apomorphine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. This is achieved through catalytic hydrogenation in the presence of deuterium gas. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Apomorphine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Apomorphine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to its parent form, apomorphine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
Scientific Research Applications
®-Apomorphine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of apomorphine in biological samples.
Biology: Used in studies to understand the metabolism and biological pathways of apomorphine.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics.
Mechanism of Action
®-Apomorphine-d3 Hydrochloride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to the activation of downstream signaling pathways that regulate motor control and other neurological functions .
Comparison with Similar Compounds
Apomorphine Hydrochloride: The non-deuterated form, used in similar research applications.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar therapeutic applications.
Uniqueness: ®-Apomorphine-d3 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
Properties
IUPAC Name |
(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-XJAUMXQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.